Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis-
Overview
Description
Octadecanamide, N,N’-(iminodi-3,1-propanediyl)bis-: is a chemical compound with the molecular formula C42H85N3O2 . It is characterized by the presence of two octadecanamide groups linked by an iminodi-3,1-propanediyl bridge. This compound is known for its unique structural properties, which include 46 non-hydrogen bonds, 2 multiple bonds, 40 rotatable bonds, 2 double bonds, 2 secondary amide groups, and 1 secondary amine group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecanamide, N,N’-(iminodi-3,1-propanediyl)bis- typically involves the reaction of octadecanoic acid with a diamine, such as iminodi-3,1-propanediyl. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of Octadecanamide, N,N’-(iminodi-3,1-propanediyl)bis- is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process often involves continuous monitoring and adjustment of reaction parameters to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Octadecanamide, N,N’-(iminodi-3,1-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Octadecanamide, N,N’-(iminodi-3,1-propanediyl)bis- is used as a building block in the synthesis of various complex molecules. Its unique structure makes it valuable in the development of new materials and chemical compounds.
Biology: In biological research, this compound is used to study the interactions between amides and proteins. It is also used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Octadecanamide, N,N’-(iminodi-3,1-propanediyl)bis- has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. It is also being investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: In industrial applications, this compound is used as a surfactant and emulsifier in various formulations. It is also used in the production of lubricants and coatings.
Mechanism of Action
The mechanism of action of Octadecanamide, N,N’-(iminodi-3,1-propanediyl)bis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amide groups can form hydrogen bonds with target molecules, leading to changes in their activity and function. The iminodi-3,1-propanediyl bridge provides flexibility and stability to the compound, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
- Hexadecanamide, N,N’-(iminodi-3,1-propanediyl)bis-
- Dodecanamide, N,N’-(iminodi-3,1-propanediyl)bis-
- Tetradecanamide, N,N’-(iminodi-3,1-propanediyl)bis-
Uniqueness: Octadecanamide, N,N’-(iminodi-3,1-propanediyl)bis- is unique due to its longer carbon chain length compared to similar compounds. This longer chain length provides enhanced hydrophobic properties, making it more effective in applications requiring surfactants and emulsifiers. Additionally, its structural flexibility and stability make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
N-[3-[3-(octadecanoylamino)propylamino]propyl]octadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H85N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-41(46)44-39-33-37-43-38-34-40-45-42(47)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43H,3-40H2,1-2H3,(H,44,46)(H,45,47) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCMLFGVBUXGEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCNC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H85N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065691 | |
Record name | Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13998-73-7 | |
Record name | N,N′-(Iminodi-3,1-propanediyl)bis[octadecanamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13998-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013998737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(iminodipropane-1,3-diyl)distearamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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